molecular formula C3H9O3P B109138 Propylphosphonic acid CAS No. 4672-38-2

Propylphosphonic acid

Cat. No.: B109138
CAS No.: 4672-38-2
M. Wt: 124.08 g/mol
InChI Key: NSETWVJZUWGCKE-UHFFFAOYSA-N
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Description

Propylphosphonic acid is an alkylphosphonic acid with the molecular formula C₃H₉O₃P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is significant due to its structural analogy with phosphate moieties and its coordination properties .

Mechanism of Action

Target of Action

Propylphosphonic acid, also known as Propanephosphonic acid anhydride or T3P, is primarily used as a reagent in peptide synthesis reactions . It activates the carboxylic acid partner for subsequent reaction with amines . This suggests that the primary targets of this compound are carboxylic acids present in peptide chains.

Mode of Action

This compound promotes amidation in the solution-phase through a biomimetic approach . This is similar to the activation of the carboxylic moiety catalyzed by ATP-grasp enzymes in metabolic pathways . The T3P induced coupling reaction was applied in this study to the solution-phase peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound acts as a catalyst, facilitating the formation of peptide bonds in a few minutes with high efficiency and no epimerization . This process generates water-soluble by-products, both using N-Boc or N-Fmoc amino acids .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, which are crucial for the creation of peptides and proteins . On a cellular level, this can lead to the synthesis of new proteins, potentially influencing a wide range of cellular functions and processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the compound’s reactivity. Additionally, the presence of other compounds in the solution can also impact the effectiveness of this compound in catalyzing peptide bond formation . .

Biochemical Analysis

Biochemical Properties

Propylphosphonic acid plays a crucial role in biochemical reactions. It has been used to generate free radicals, which are essential for various biochemical processes . The nature of these interactions involves the degradation of this compound by radical species .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to generate free radicals. These radicals can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the generation of free radicals, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to degrade, and this degradation process can influence its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the generation of free radicals, a process that can influence various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylphosphonic acid can be synthesized through various methods. One common method involves the reaction of propyl alcohol with phosphorus trichloride, followed by hydrolysis. Another method includes the oxidation of propylphosphine with hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions

Propylphosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and bromotrimethylsilane for dealkylation. Reaction conditions typically involve mild temperatures and the presence of catalysts .

Major Products

Major products formed from these reactions include propylphosphonic anhydride, propylphosphine, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propylphosphonic acid include:

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its reactivity and coordination properties. Compared to ethylphosphonic acid and butylphosphonic acid, this compound offers a balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications .

Properties

IUPAC Name

propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSETWVJZUWGCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871092
Record name Propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-38-2
Record name Propylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fosmidomycin, a propylphosphonic acid derivative, exert its antibacterial effect?

A1: Fosmidomycin, specifically 3-(N-formyl-N-hydroxyamido) this compound sodium salt, acts as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase []. This enzyme is crucial in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis. This pathway is vital for certain bacteria, including Plasmodium species, making it an attractive target for antibacterial drug development.

Q2: Can you elaborate on the role of this compound derivatives in studying the biodegradation of fosfomycin?

A2: Researchers synthesized various functionalized propylphosphonic acids, including (R)-1-hydroxy-2-oxothis compound and (1R,2R)-1,2-dihydroxy-3,3,3-trifluorothis compound, to investigate the C-P bond cleavage in the fosfomycin biodegradation pathway by Rhizobium huakuii PMY1 [, ]. By using 13C-labeled intermediates like 1-hydroxy-[1-(13)C(1)]acetone, they demonstrated the formation of labeled alanine, valine, and methionine in the cell hydrolysate, highlighting hydroxyacetone as a key intermediate in fosfomycin breakdown [].

Q3: How does 2-aminoethylphosphonate interact with the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase?

A3: In Pseudomonas aeruginosa, the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase utilizes 2-aminoethylphosphonate (ciliatine) as an amino donor [, ]. This enzyme catalyzes the transfer of the amino group from ciliatine to pyruvate, resulting in the formation of 2-phosphonoacetaldehyde and alanine. This transamination reaction constitutes the initial step in the metabolic pathway responsible for cleaving the C-P bond within ciliatine [, ]. Interestingly, studies indicate that methyl, ethyl, and propylphosphonic acids exhibit stronger competitive behavior towards ciliatine compared to their corresponding alpha-amino derivatives [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C3H9O3P, and its molecular weight is 124.08 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound and its derivatives?

A5: Numerous studies employ various spectroscopic techniques to characterize this compound and its derivatives. For instance, researchers used solid-state NMR spectroscopy to analyze hydrogen-bonding interactions in this compound-functionalized SBA-15 mesoporous silica []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were also instrumental in studying the extraction complexes of Sc(III) with alkylphosphonic acid monoalkyl esters, including this compound derivatives []. Additionally, electrospray tandem mass spectrometry was utilized to differentiate the P-propyl substituent in this compound derivatives from isothis compound, crucial for identifying chemical warfare agents and their degradation products [].

Q6: How stable are this compound self-assembled nanofibers (SANs) at high temperatures?

A6: Thermal analysis revealed that this compound SANs exhibit significantly enhanced thermal stability compared to the pure acid []. When isolated on Si3N4 or present on aluminum substrates, these nanofibers demonstrate a nearly fivefold increase in thermal stability, exceeding the melting points of pure alkylphosphonic acids, which typically range from 100°C to 120°C [].

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